Increased Lipophilicity (XLogP3) of the 7-Chloro Derivative Compared to the Non-Chlorinated Parent
The introduction of a chlorine atom at the 7-position raises the computed partition coefficient (XLogP3-AA) from 2.3 (parent compound, CAS 117-57-7) to 2.9 (target compound), a net increase of +0.6 log units [1]. This quantitative shift in lipophilicity is relevant for membrane permeability predictions and blood-brain barrier penetration potential, differentiating the target compound from its non-chlorinated analog for applications where higher logP is desired.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 |
| Comparator Or Baseline | 3-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS 117-57-7): XLogP3-AA = 2.3 |
| Quantified Difference | +0.6 log units (higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2025 release) |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, the 0.6 log unit increase in XLogP3 may translate to improved membrane permeation characteristics, making the 7-chloro derivative the preferred choice when higher lipophilicity is a design criterion.
- [1] PubChem Compound Summary CID 57358652 (XLogP3-AA=2.9) and CID 67024 (XLogP3-AA=2.3). NCBI (2025). View Source
